2-(Acetamidomethylidene)succinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

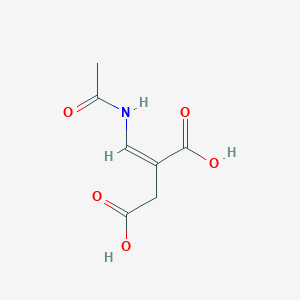

2-(acetamidomethylidene)succinic acid is a dicarboxylic acid that is succinic acid substituted by a acetamidomethylidene group at position 2. It is a dicarboxylic acid, a member of acetamides and an olefinic compound. It derives from a succinic acid. It is a conjugate acid of a 2-(acetamidomethylidene)succinate(2-).

Wissenschaftliche Forschungsanwendungen

Enzymatic Activity and Metabolic Pathways

2-(Acetamidomethylidene)succinic acid serves as a substrate for specific enzymes, particularly 2-(acetamidomethylene)succinate hydrolase (EC 3.5.1.29). This enzyme catalyzes the hydrolysis of this compound into acetate, succinate semialdehyde, ammonia, and carbon dioxide. The reaction can be represented as follows:2 Acetamidomethylidene succinic acid+2H2O⇌acetate+succinate semialdehyde+NH3+CO2This enzymatic reaction is essential in the metabolism of vitamin B6 and contributes to various biochemical pathways involving amino acids and organic acids .

Biotechnological Applications

The production of succinic acid from renewable resources has garnered significant attention due to its potential as a bio-based platform chemical. Research indicates that this compound can be utilized in bioprocesses for the production of succinic acid through microbial fermentation. For instance, specific strains of bacteria such as A. succinogenes and B. succiniciproducens have been studied for their ability to convert lignocellulosic biomass into succinic acid via fermentation processes .

Table 1: Microbial Strains for Succinic Acid Production

| Microbial Strain | Substrate Type | Yield (g/L) | Reference |

|---|---|---|---|

| A. succinogenes | Lignocellulosic biomass | 29.2 | Law et al., 2019 |

| B. succiniciproducens | Hydrolyzed oil palm | 24.0 | Dabkowska et al., 2019 |

| B. coagulans | Thermotolerant strains | Varies | Ventorino et al., 2017 |

These advancements highlight the potential for using this compound in sustainable chemical production.

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of this compound are being explored for their therapeutic properties. The compound's ability to participate in various biochemical reactions positions it as a candidate for drug development, particularly in targeting metabolic disorders or enhancing drug efficacy through metabolic pathways .

Industrial Uses

The versatility of succinic acid derivatives extends to industrial applications, particularly in the production of biodegradable plastics and solvents. Succinic acid is a precursor for polybutylene succinate (PBS), which has gained traction as an environmentally friendly alternative to traditional plastics . The integration of this compound into biorefinery processes can enhance the economic viability of producing biodegradable materials from renewable resources.

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Bioconversion Processes

A study investigated the fermentation of lignocellulosic biomass using engineered strains of E. coli that overexpressed specific genes related to CO₂ fixation and succinic acid production, resulting in enhanced yields up to 3.486 g/L . -

Case Study 2: Enzyme Kinetics

Research on the kinetics of 2-(acetamidomethylene)succinate hydrolase demonstrated its efficiency under varying pH conditions, providing insights into optimizing conditions for industrial applications involving this enzyme .

Analyse Chemischer Reaktionen

Primary Enzymatic Hydrolysis Reaction

E-2AMS hydrolase catalyzes the final step in vitamin B₆ catabolism, yielding four products:

E 2AMS+2H2O→Succinic semialdehyde+Acetate+NH3+CO2

Key features :

-

Catalytic triad : Ser106 (nucleophile), His258 (base), Asp130 (stabilizer) form the α/β hydrolase superfamily active site .

-

Oxyanion hole : Stabilizes the tetrahedral intermediate via hydrogen bonds from Ile41 and Leu107 backbone amides .

-

Irreversibility : Reaction proceeds unidirectionally due to CO₂ release .

Catalytic Mechanism

The hydrolysis occurs via a two-step nucleophilic mechanism:

| Step | Description | Key Residues |

|---|---|---|

| 1 | Nucleophilic attack by Ser106 on the amide carbonyl carbon, forming a tetrahedral intermediate stabilized by the oxyanion hole | Ser106, Ile41, Leu107 |

| 2 | His258-activated water hydrolyzes the intermediate, releasing acetate and generating enamine 11 , which tautomerizes and decarboxylates to succinic semialdehyde | His258, Tyr259, Arg179 |

Mutagenesis studies confirm that Ser106Ala or Asp130Ala mutations abolish activity .

Structural Determinants

-

Hydrophobic cavity : Binds the methyl group of E-2AMS (residues: Ile41, Leu107, Leu143) .

-

Electrostatic interactions :

Conformational preference :

-

Trans-amide form dominates due to optimal hydrogen bonding with the oxyanion hole and hydrophobic interactions .

Thermodynamic and Kinetic Insights

| Parameter | Value | Method | Source |

|---|---|---|---|

| Binding free energy (ΔG) | -44.07 kcal mol⁻¹ | MM/GBSA | |

| Unbinding free energy barrier | 21.05 kcal mol⁻¹ | ABF/PMF | |

| Substrate specificity | Exclusively E-isomer | Kinetic assays |

Notable observations :

-

Arg146 and Arg167 maintain persistent hydrogen bonds during substrate unbinding (~40% occurrence) .

-

Hydrophobic interactions contribute ~30% to total binding energy .

Key Residues in Catalysis

Decarboxylation and Ammonia Release

Post-hydrolysis, the enamine intermediate undergoes:

-

Decarboxylation : Spontaneous CO₂ release due to destabilization of the β-keto acid intermediate .

-

Ammonia release : Hydrolysis of the resulting imine generates succinic semialdehyde .

Comparative Analysis with Related Enzymes

| Feature | E-2AMS Hydrolase | MhpC Hydrolase |

|---|---|---|

| Catalytic triad | Ser-His-Asp | Ser-His-Glu |

| Substrate | E-2AMS (amide) | Phenylpyruvate (keto ester) |

| Metal dependence | None | None |

| Oxyanion hole composition | Backbone amides (Ile41/Leu107) | Backbone amides (Ser110) |

Open Questions and Research Gaps

Eigenschaften

Molekularformel |

C7H9NO5 |

|---|---|

Molekulargewicht |

187.15 g/mol |

IUPAC-Name |

(2Z)-2-(acetamidomethylidene)butanedioic acid |

InChI |

InChI=1S/C7H9NO5/c1-4(9)8-3-5(7(12)13)2-6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/b5-3- |

InChI-Schlüssel |

CPBSBMPDIRRVGP-HYXAFXHYSA-N |

SMILES |

CC(=O)NC=C(CC(=O)O)C(=O)O |

Isomerische SMILES |

CC(=O)N/C=C(/CC(=O)O)\C(=O)O |

Kanonische SMILES |

CC(=O)NC=C(CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.